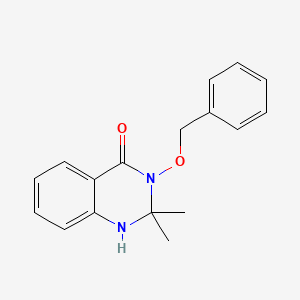![molecular formula C10H11N5O2 B11052010 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine is a compound that belongs to the class of triazole derivatives Triazole derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol, toluene, or butanol, with butanol being preferred for higher yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the use of continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used.
Cyclization: Cyclization reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, including antifungal, antibacterial, and anticancer compounds.
Materials Science: The compound is used in the development of new materials with unique electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in bacterial or fungal cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Another triazole derivative with similar synthetic routes and applications.
3-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one: A compound with similar biological activities and synthetic methods.
Uniqueness
2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11N5O2/c11-5-4-9-12-10(14-13-9)7-2-1-3-8(6-7)15(16)17/h1-3,6H,4-5,11H2,(H,12,13,14) |
InChI Key |
IOFARJZAWHBNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11051944.png)
![5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11051951.png)


![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051975.png)
![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
![2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile](/img/structure/B11051984.png)
![3-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051994.png)
![3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052001.png)


![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11052019.png)

